molecular formula C12H16O3 B3051903 3-(Benzyloxy)-2,2-dimethylpropanoic acid CAS No. 36881-14-8

3-(Benzyloxy)-2,2-dimethylpropanoic acid

Cat. No.: B3051903
CAS No.: 36881-14-8
M. Wt: 208.25 g/mol
InChI Key: LGPTVHABQNQBSK-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-2,2-dimethylpropanoic acid: is an organic compound characterized by a benzyloxy group attached to a 2,2-dimethylpropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-2,2-dimethylpropanoic acid typically involves the reaction of benzyloxy compounds with 2,2-dimethylpropanoic acid derivatives. One common method includes the esterification of benzyloxy alcohol with 2,2-dimethylpropanoic acid under acidic conditions, followed by hydrolysis to yield the desired acid.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale esterification and hydrolysis processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The benzyloxy group can undergo oxidation to form benzoic acid derivatives.

    Reduction: Reduction reactions can convert the benzyloxy group to benzyl alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be employed for substitution reactions.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol.

    Substitution: Various substituted benzyloxy derivatives.

Scientific Research Applications

Chemistry: 3-(Benzyloxy)-2,2-dimethylpropanoic acid is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving benzyloxy groups.

Medicine: The compound’s derivatives may have potential therapeutic applications, including as precursors for drug development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    3-Benzyloxybenzoic acid: Similar structure but with a benzoic acid backbone.

    2,2-Dimethylpropanoic acid: Lacks the benzyloxy group, making it less versatile in chemical reactions.

Uniqueness: 3-(Benzyloxy)-2,2-dimethylpropanoic acid is unique due to the presence of both the benzyloxy group and the 2,2-dimethylpropanoic acid backbone, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

2,2-dimethyl-3-phenylmethoxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-12(2,11(13)14)9-15-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPTVHABQNQBSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70541798
Record name 3-(Benzyloxy)-2,2-dimethylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70541798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36881-14-8
Record name 3-(Benzyloxy)-2,2-dimethylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70541798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(benzyloxy)-2,2-dimethylpropanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3-Benzyloxy-2,2-dimethylpropionitrile (2.0 g, 10.6 mmol), potassium hydroxide (31.2 g, 86%, 479 mmol) and potassium carbonate (1.13 g, 82 mmol) were dissolved in methanol (340 ml), concentrated under reduced pressure. The resulting residue was heated at 140° C. (bath temperature) under nitrogen atmosphere, and stirred for 22 hours. The reaction mixture was dissolved in water, cooled in an ice-water bath, followed by controlling at pH of 1 with hydrochloric acid (36%) added thereto. The organic matter was extracted with diethyl ether, washed with saturated brine, dried on anhydrous magnesium sulfate, the solvent was evaporated away under reduced pressure to obtain the entitled compound (2.18 g, 99%) as a colorless solid.
Quantity
2 g
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reactant
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31.2 g
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reactant
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1.13 g
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340 mL
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Yield
99%

Synthesis routes and methods II

Procedure details

A mixture of 3-benzyloxy-2,2-dimethylpropanenitrile (2.5 g, 13.2 mmol), 10% aqueous sodium hydroxide (10 mL) and methanol (150 mL) was heated 8 hours at reflux and then concentrated. The residue was dissolved in water (30 mL) and the solution was washed with dichloromethane (2×10 mL), treated with 10% hydrochloric acid and extracted with ethyl acetate (4×20 mL). The combined extracts were washed with water and brine, dried (MgSO4) and concentrated to give 3-benzyloxy-2,2-dimethylpropionic acid (1.6 g, 7.5 mmol).
Quantity
2.5 g
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reactant
Reaction Step One
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10 mL
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reactant
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150 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a stirred solution of methyl 3-(benzyloxy)-2,2-dimethylpropanoate prepared according to Step A (952 mg, 4.28 mmol), in THF (11 mL) was added aqueous 1M NaOH (5.14 mL, 5.14 mmol). Little to no progress was seen at ambient temperature. Additional NaOH (˜7 mL, ˜7 mmol) was then added and the temperature was raised to 65° C., for 20 hours. After cooling to ambient temperature, the bulk of the THF was removed in vacuo. Aqueous 3M HCl (˜5 mL, ˜15 mmol) was then slowly added, resulting in the formation of a precipitate. This mixture was filtered through filter paper, and washed with a minimal amount of water. After placing under a strong vacuum for a few hours, the title compound was obtained. MS: m/z=231 (M+23 (Na+)).
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0 (± 1) mol
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Quantity
5.14 mL
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Quantity
7 mL
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5 mL
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11 mL
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solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

A solution of potassium hydroxide (1.8 g, 338 mmol) and 3-benzyloxy-2,2-dimethyl-propionic acid methyl ester in ethanol (50.0 mL) is refluxed for 24 h. The solvent is removed under reduced pressure, the crude is diluted with water and extracted with ethyl acetate. The water phase is acidified with 1N aq. HCl (pH ˜2-3) and extracted with ethyl acetate. The combined organic layers are washed with water and brine; the organic phase is dried over Na2SO4, filtered and concentrated under reduced pressure to afford 2.5 g of 3-benzyloxy-2,2-dimethyl-propionic acid as a brown solid that is used in the next step without any further purification. Yield: 32%, over two steps; m/z 209 [M+H].
Quantity
1.8 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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